3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine
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Overview
Description
3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Ethoxylation: Addition of an ethoxy group to the phenyl ring.
Pyridazine Formation: Construction of the pyridazine ring through cyclization reactions.
Piperazine Substitution: Introduction of the piperazine moiety to the pyridazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the ethoxy or piperazine groups.
Reduction: Reduction reactions could alter the bromine atom or other functional groups.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or amines.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine
- 3-(5-Chloro-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine
- 3-(5-Bromo-2-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)pyridazine
Uniqueness
The uniqueness of 3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.
Properties
CAS No. |
143569-58-8 |
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Molecular Formula |
C17H21BrN4O |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-(5-bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C17H21BrN4O/c1-3-23-16-6-4-13(18)12-14(16)15-5-7-17(20-19-15)22-10-8-21(2)9-11-22/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
HWODHNFYQWDLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2=NN=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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